molecular formula C15H12F2N2O2 B13847989 Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Racemic Mixture)

Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Racemic Mixture)

Cat. No.: B13847989
M. Wt: 290.26 g/mol
InChI Key: DVMBPUPTWMWMQO-JGVFFNPUSA-N
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Description

Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Racemic Mixture) is an intermediate compound in the synthesis of Tedalinab, a cannabinoid receptor modulator. This compound is particularly useful in the treatment of non-immediate type allergic diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid involves multiple steps. The starting material is typically a substituted indazole derivative, which undergoes a series of reactions including halogenation, amide formation, and carboxylation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to ensure consistent product quality.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amide or carboxylic acid groups can be modified using various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with cannabinoid receptors.

    Medicine: Investigated for its potential therapeutic effects in treating allergic diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid involves its interaction with cannabinoid receptors. It modulates the activity of these receptors, which are involved in various physiological processes such as immune response and inflammation. The molecular targets include CB1 and CB2 receptors, and the pathways involved are related to the endocannabinoid system.

Comparison with Similar Compounds

    Tedalinab: The parent compound, which is a more potent cannabinoid receptor modulator.

    Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Non-Racemic): A non-racemic version with potentially different pharmacological properties.

Uniqueness: Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid (Racemic Mixture) is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to its analogs. Its racemic nature means it contains equal amounts of both enantiomers, which can influence its overall biological activity.

Properties

Molecular Formula

C15H12F2N2O2

Molecular Weight

290.26 g/mol

IUPAC Name

(1R,7S)-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid

InChI

InChI=1S/C15H12F2N2O2/c16-9-3-4-11(10(17)6-9)19-14-8-2-1-7(5-8)12(14)13(18-19)15(20)21/h3-4,6-8H,1-2,5H2,(H,20,21)/t7-,8+/m0/s1

InChI Key

DVMBPUPTWMWMQO-JGVFFNPUSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1C3=C2N(N=C3C(=O)O)C4=C(C=C(C=C4)F)F

Canonical SMILES

C1CC2CC1C3=C2N(N=C3C(=O)O)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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